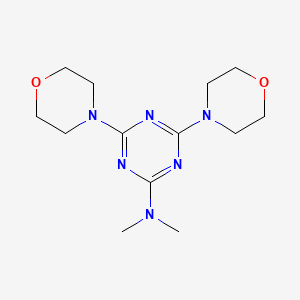

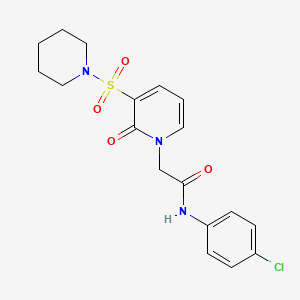

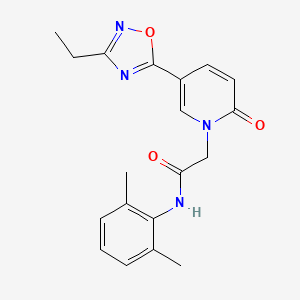

![molecular formula C18H18N2 B2494192 4-(3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-基)-苯胺 CAS No. 339989-38-7](/img/structure/B2494192.png)

4-(3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-基)-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine involves multi-component reactions, including cyclocondensation and nucleophilic attacks. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines was achieved through acid-catalyzed three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene, followed by ozonolysis of corresponding trifluoroacetyl derivatives (Tolstikov et al., 2014).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have utilized various spectroscopic and analytical techniques. For instance, the characterization of organic salts derived from similar synthetic processes provided insights into the electronic and structural properties, complemented by computational studies (Faizi et al., 2018). These studies highlight the compound's structural complexity and reactivity.

Chemical Reactions and Properties

The chemical reactions involving cyclopentaquinoline derivatives often include cyclocondensations and nucleophilic substitutions. For instance, the reaction of substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines led to the synthesis of novel derivatives, showcasing the versatility of reactions these compounds can undergo (Medvedeva et al., 2017).

Physical Properties Analysis

The synthesis and characterization of compounds structurally similar to 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine often reveal their physical properties, such as solubility and stability. For example, tetra(quinolin-8-yloxy)metallophthalocyanines showed excellent solubility in polar organic solvents and variable stability, indicating the influence of the central metal species on these properties (Cong et al., 2009).

Chemical Properties Analysis

The chemical properties of cyclopentaquinoline derivatives, such as reactivity and potential for further transformations, are critical for their application in synthesis. For instance, the synthesis of certain 4-(phenylamino)furo[2,3-b]quinoline derivatives evaluated against cancer cell lines underscored the importance of the electronic environment and structural features for their reactivity and biological activity (Zhao et al., 2005).

科学研究应用

α7尼古丁乙酰胆碱受体的变构调节剂

一项研究讨论了一系列α7尼古丁乙酰胆碱受体(nAChRs)的变构调节剂,与4-(3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-基)-苯胺密切相关。这些化合物展示了多样的药理特性,突显了对其功能性进行最小化学变化的重要性 (Gill et al., 2012)。

环戊[c]喹啉及其衍生物的合成

一项研究详细介绍了通过三组分环缩合合成4-芳基-8-氟-3a,4,5,9b-四氢-3H-环戊[c]喹啉,类似于目标化合物。这一过程还导致了具有特定构型的稳定臭氧化物的生成 (Tolstikov et al., 2014)。

神经活性研究

研究替代的5-二烷氨基乙酰-3a,4,5,9b-四氢-3H-环戊[c]喹啉,与目标化合物密切相关,探讨了它们的急性毒性、镇痛活性以及对运动和探索活动的影响 (Krainova et al., 2009)。

N-酰基-4-苯基-环戊[c]喹啉的臭氧化物

这项研究侧重于对N-酰基-4-苯基-3a,4,5,9b-四氢-3H-环戊[c]喹啉进行臭氧化反应,产生稳定的臭氧化物。该研究强调了构象上不同异构体的形成 (Tolstikov et al., 2009)。

N-酰基-4-苯基-1,2-环氧-环戊[c]喹啉的合成和生物活性

研究N-酰基-4-苯基-3a,4,5,9b-四氢-3H-环戊[c]喹啉,合成相应的1,2-环氧化物和二醇,评估它们的急性毒性、细胞毒性、镇痛活性以及对运动和探索活动的影响 (Krainova et al., 2012)。

酮亚胺的环加成反应

一项研究描述了通过Lewis酸催化加成合成取代的4-苯甲酰-3a,4,5,9b-四氢-3H-环戊[c]喹啉,以及它们后续转化为芳香类似物 (Lucchini et al., 1986)。

脂肪醛与芳胺的环缩合反应

这项研究探讨了脂肪醛与芳胺和环戊二烯的三组分缩合反应,产生3a,4,5,9b-四氢-3H-环戊[c]喹啉及其臭氧化物 (Tolstikov et al., 2013)。

作用机制

未来方向

属性

IUPAC Name |

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-13-10-8-12(9-11-13)18-16-6-3-5-14(16)15-4-1-2-7-17(15)20-18/h1-5,7-11,14,16,18,20H,6,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWDFTQRMBLAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

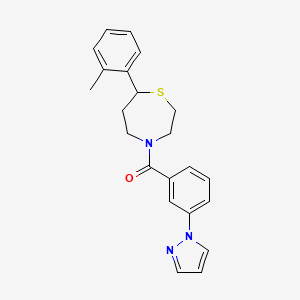

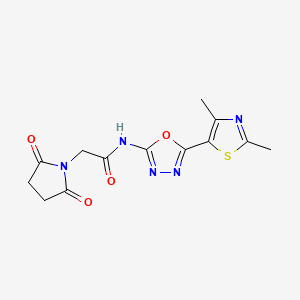

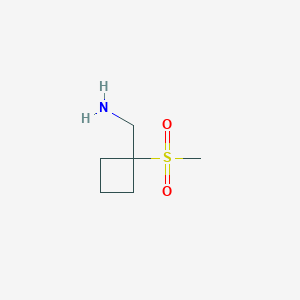

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

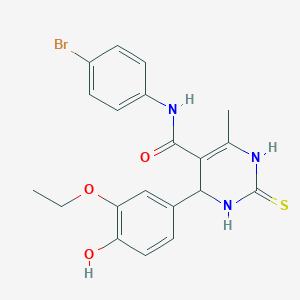

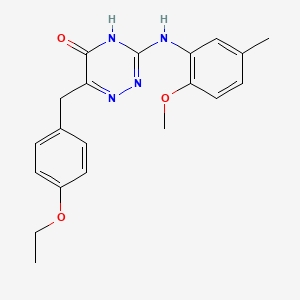

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

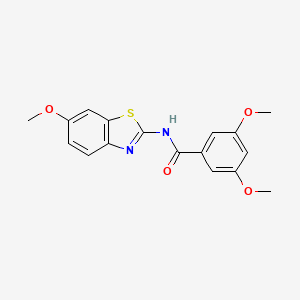

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)

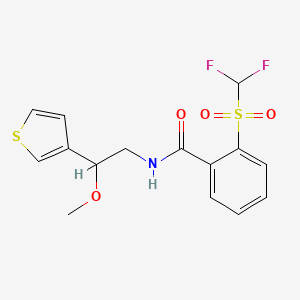

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)